molecular formula C17H22N2O3 B8259094 tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate

tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B8259094
M. Wt: 302.37 g/mol
InChI Key: KXVYMYMIOFQSAL-OAHLLOKOSA-N
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Description

The compound tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chiral 1,4-oxazepane derivative characterized by a seven-membered oxazepane ring fused with a tert-butyl carboxylate group at the 4-position and a 2-cyanophenyl substituent at the 2-position in the (S)-configuration. Such derivatives are often explored as intermediates in pharmaceutical synthesis due to their structural versatility, particularly in modulating pharmacokinetic properties like solubility and metabolic stability .

Properties

IUPAC Name

tert-butyl (2S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-6-10-21-15(12-19)14-8-5-4-7-13(14)11-18/h4-5,7-8,15H,6,9-10,12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVYMYMIOFQSAL-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate cyanophenyl derivative and introduce the oxazepane ring through cyclization reactions. The tert-butyl ester group can be introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyanophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the oxazepane ring or the cyanophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 2-Position Stereochemistry Molecular Formula Molar Mass (g/mol) Key Properties/Applications
tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate 2-cyanophenyl (S) C₁₇H₂₂N₂O₃ 302.37* Hypothesized enhanced steric hindrance; potential for ortho-substituent electronic effects
tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate 3-cyanophenyl (S) C₁₇H₂₂N₂O₃ 302.37 Meta-substitution may reduce steric strain compared to ortho-cyano; possible differences in binding affinity
tert-butyl (R)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate 3-cyanophenyl (R) C₁₇H₂₂N₂O₃ 302.37 Enantiomeric pair with (S)-form; stereochemistry may dictate biological activity
tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate hydroxymethyl N/A C₁₂H₂₁NO₄ 243.30* Increased hydrophilicity; likely a synthetic precursor for cyano derivatives
tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate aminomethyl N/A C₁₂H₂₂N₂O₃ 242.32* Basic amine group enables protonation; potential for salt formation or covalent bonding

Notes:

  • This may impact binding to biological targets or crystallization behavior .
  • Enantiomeric Differences: The (S)- and (R)-3-cyanophenyl derivatives (CAS 2380903-90-0 vs. 2380373-07-7) highlight the role of stereochemistry in pharmacological activity. While activity data are absent, enantiomers often exhibit divergent potency or toxicity profiles .
  • Functional Group Effects: Cyanophenyl vs. Hydroxymethyl: The cyano group’s electron-withdrawing nature contrasts with the hydroxymethyl group’s hydrogen-bonding capacity, suggesting divergent solubility (lower for cyano derivatives) and reactivity (e.g., cyano groups may undergo reduction to amines) . Aminomethyl: This substituent introduces basicity, enabling interactions with acidic residues in enzymes or receptors. It may also serve as a handle for further derivatization .

Limitations of Current Data:

No experimental data (e.g., melting points, solubility, or bioactivity) are provided in the evidence, necessitating caution in extrapolating properties. Further studies using tools like SHELX (for crystallography) or HPLC (for enantiomeric purity) would strengthen these comparisons .

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